2-Nitropyrazine
Description
2-Nitropyrazine is a pyrazine derivative characterized by a nitro (-NO₂) group at the 2-position of the heterocyclic ring. Pyrazine, a six-membered diazine with nitrogen atoms at the 1,4 positions, serves as the structural backbone .
This compound’s nitro group facilitates electrophilic substitution reactions, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes.
Properties
IUPAC Name |
2-nitropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2/c8-7(9)4-3-5-1-2-6-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNURQUMUZCBVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Nitropyrazine can be achieved through several synthetic routes. One common method involves the nitration of pyrazine using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrazine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where pyrazine is treated with a mixture of nitric acid and sulfuric acid. The reaction is carried out in a continuous flow reactor to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Nitropyrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the pyrazine ring can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2-Aminopyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitropyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Nitropyrazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can inhibit enzyme activity or disrupt cellular processes, making this compound and its derivatives valuable in drug discovery and development .
Comparison with Similar Compounds
Notes
Data Limitations : Direct biological data for this compound are sparse; inferences are drawn from structural analogs.
Contradictions: Spectroscopic differentiation between hydrazinopyrazine and triazepine derivatives is challenging due to structural similarities .
Synthetic Complexity : Nitroimidazopyrazin-ones require multistep syntheses, limiting scalability compared to simpler pyrazinecarboxamides .
Biological Activity
2-Nitropyrazine is a nitro-substituted heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the current understanding of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesized derivatives.
Overview of this compound
This compound is characterized by the presence of a nitro group (-NO2) attached to the second position of the pyrazine ring. This structural feature is significant as it influences the compound's electronic properties and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study evaluating its effectiveness against common pathogens, this compound demonstrated significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
These findings suggest that modifications to the nitro group or the pyrazine structure could enhance antimicrobial potency, making it a candidate for further drug development .
Antitumor Activity
The antitumor properties of this compound have also been explored. Studies indicate that compounds with nitro groups can act as hypoxia-activated prodrugs, selectively targeting tumor cells in hypoxic environments. The mechanism involves the reduction of the nitro group under hypoxic conditions, leading to cytotoxic effects on cancer cells.
In vitro assays revealed that this compound exhibited cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
These results highlight its potential as a lead compound for developing new anticancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Interactions : The electron-withdrawing nature of the nitro group enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites in biological molecules.
- Reactive Oxygen Species (ROS) Generation : Upon reduction, nitro compounds can generate reactive oxygen species, contributing to oxidative stress in target cells.
- Membrane Disruption : Enhanced lipophilicity due to structural modifications may improve membrane penetration and disrupt cellular integrity .
Case Studies
Several case studies have illustrated the biological effects of this compound:
- Antimicrobial Efficacy : A clinical study assessed the effectiveness of this compound against multi-drug resistant strains of bacteria in clinical isolates. The compound showed promising results, particularly in combination therapies with existing antibiotics.
- Tumor Targeting : In animal models, administration of this compound showed significant tumor regression in xenograft models when used in conjunction with hypoxia-inducible factors. These studies suggest a dual mechanism where it acts on both tumor cells and the tumor microenvironment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
